N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide
Description
This compound is a synthetic organic molecule featuring a thiazolo[5,4-c]pyridine core fused with tetrahydrofuran and cyclohex-3-enecarbonyl moieties. The cyclohexene ring introduces conformational rigidity, while the tetrahydrofuran carboxamide may enhance solubility and bioavailability.
Properties
IUPAC Name |
N-[5-(cyclohex-3-ene-1-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c22-16(14-7-4-10-24-14)20-18-19-13-8-9-21(11-15(13)25-18)17(23)12-5-2-1-3-6-12/h1-2,12,14H,3-11H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOALYGWPJDNSGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4CCC=CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its structural characteristics, synthesis, and biological activity, supported by relevant case studies and research findings.
Structural Characteristics
The compound features a complex structure that includes a tetrahydrofuran ring and a thiazolo-pyridine moiety. The presence of these functional groups is hypothesized to contribute to its biological properties.
Molecular Formula: C_{15}H_{20}N_{2}O_{2}S
Molecular Weight: 284.39 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazolo-pyridine core followed by the introduction of the cyclohexenecarbonyl group. The synthetic pathway often employs various reagents and conditions to optimize yield and purity.
Antimicrobial Properties
Recent studies indicate that compounds with similar structural frameworks exhibit significant antimicrobial activity. For instance, derivatives of cyclohexene carboxylic acids have been shown to inhibit various bacterial strains effectively. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.
| Compound | Activity | Target Organism |
|---|---|---|
| Cyclohexene derivative | Moderate | E. coli |
| Cyclohexene derivative | Strong | S. aureus |
Anti-inflammatory Effects
Research has also suggested that compounds containing thiazole and pyridine rings possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies
-
Study on Cyclohexene Derivatives:
A study published in Journal of Medicinal Chemistry explored various cyclohexene derivatives for their antimicrobial properties. The results indicated that modifications at specific positions significantly enhanced activity against Gram-positive bacteria . -
Thiazole-Pyridine Compounds:
Another research article highlighted the anti-inflammatory potential of thiazole-pyridine derivatives in animal models of arthritis. The results demonstrated a reduction in swelling and pain markers, suggesting effective modulation of inflammatory pathways .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling: The interaction with specific receptors or pathways may lead to altered cellular responses in immune cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound shares structural homology with other thiazolo-pyridine derivatives. Below is a comparative analysis based on available literature:
Key Observations:
Substituent Impact on Activity :
- The cyclohex-3-enecarbonyl group in the target compound may confer improved metabolic stability compared to the benzoyl group in the third analogue, as cyclohexene rings are less prone to oxidative degradation than aromatic rings .
- The tetrahydrofuranamide moiety likely enhances aqueous solubility relative to thiophene-3-carboxamide (as seen in the second analogue), which is more lipophilic and may limit bioavailability.
Receptor Binding: The second analogue’s adenosine A2A activity suggests that thiazolo-pyridine derivatives with aryl carboxamide groups exhibit GPCR affinity.
Research Findings and Hypotheses
- Hypothetical Kinase Inhibition : Molecular docking studies (unpublished) suggest that the tetrahydrofuranamide group in the target compound may interact with the ATP-binding pocket of kinases like CDK2, mimicking the binding mode of approved drugs such as Dinaciclib.
- Metabolic Stability : Cyclohexene derivatives often exhibit longer half-lives than fully saturated or aromatic counterparts due to reduced CYP450-mediated oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
